5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL
Overview
Description
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
The primary targets of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are known for their ability to bind readily in the biological system .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The presence of nitrogen atoms in the triazole ring enhances its ability to bind with biological targets .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it
Biochemical Analysis
Biochemical Properties
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. The mercapto group in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, the triazole ring can engage in hydrogen bonding and hydrophobic interactions with amino acid residues in proteins, further influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, it can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes related to oxidative stress response, inflammation, and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of metalloproteases by chelating the metal ions in their active sites. Additionally, the compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo oxidation and hydrolysis over extended periods. These degradation products may have different biological activities, potentially leading to altered cellular responses in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites may retain some of the biological activities of the parent compound or exhibit new activities. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbutyl hydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the mercapto and 2-methylbutyl substituents.
5-Mercapto-1,2,4-triazole: Similar to the target compound but without the 2-methylbutyl group.
4-(2-Methylbutyl)-1,2,4-triazole: Lacks the mercapto group but has the 2-methylbutyl substituent.
Uniqueness
5-Mercapto-4-(2-methylbutyl)-4H-1,2,4-triazol-3-OL is unique due to the presence of both the mercapto group and the 2-methylbutyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-3-5(2)4-10-6(11)8-9-7(10)12/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVWZSXUPKWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=O)NNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371443 | |
Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-78-7 | |
Record name | 4-(2-Methylbutyl)-5-thioxo-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylbutyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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